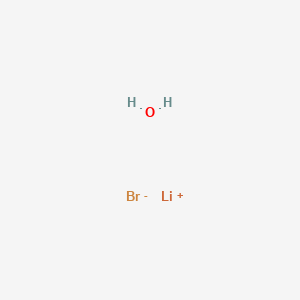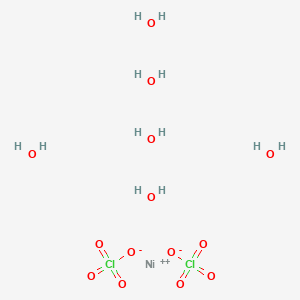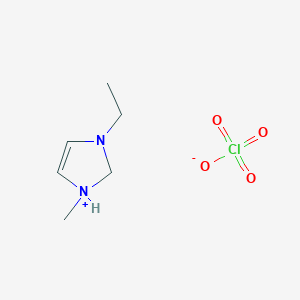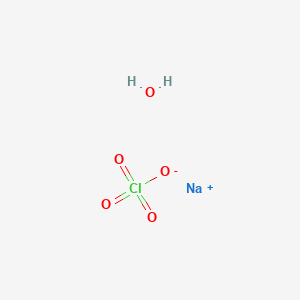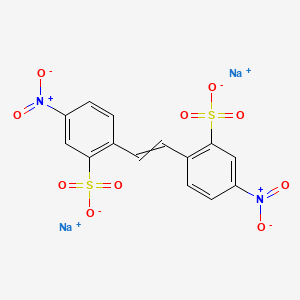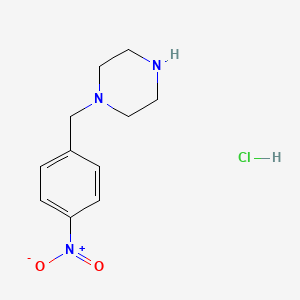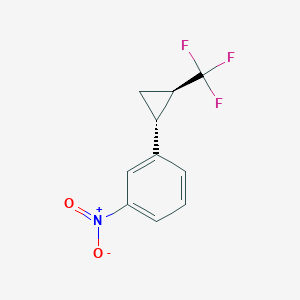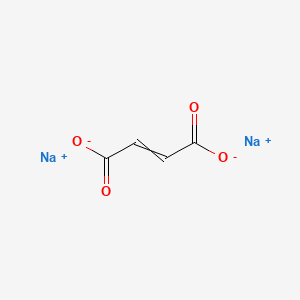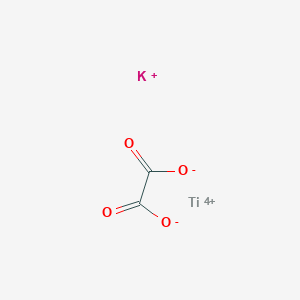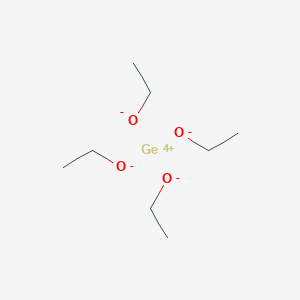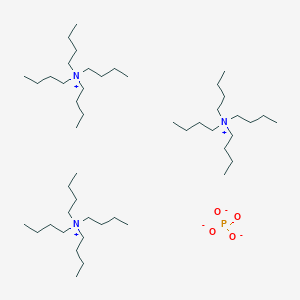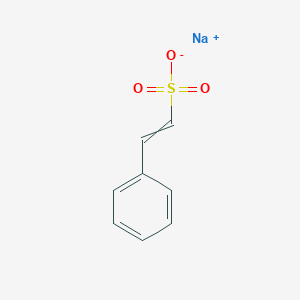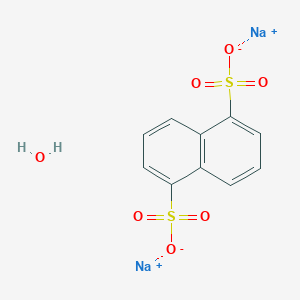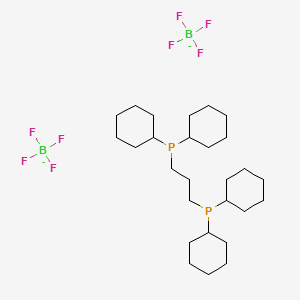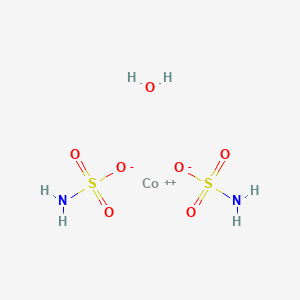
Cobalt(II) sulfamate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) sulfamate hydrate is an inorganic compound with the chemical formula Co(NH₂SO₃)₂·xH₂O. It is a reddish-colored solid that is soluble in water. This compound is primarily used in photonic device fabrication and electroplating metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt(II) sulfamate hydrate can be synthesized by reacting cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at room temperature:
Co(OH)2+2NH2SO3H→Co(NH2SO3)2+2H2O
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of cobalt(II) hydroxide with sulfamic acid in large reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form.
Types of Reactions:
Oxidation: Cobalt(II) sulfamate can undergo oxidation to form cobalt(III) compounds.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Cobalt(II) sulfamate can participate in ligand substitution reactions, where the sulfamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH conditions.
Major Products:
Oxidation: Cobalt(III) sulfamate.
Reduction: Cobalt(II) sulfamate.
Substitution: Complexes like hexaamminecobalt(II).
Applications De Recherche Scientifique
Cobalt(II) sulfamate hydrate has diverse applications in scientific research:
Biology: Utilized in proteomics research for its biochemical properties.
Medicine: Investigated for its potential use in radiotherapy due to cobalt’s radioactive isotopes.
Industry: Employed in electroplating processes to deposit cobalt layers on various substrates.
Mécanisme D'action
The mechanism of action of cobalt(II) sulfamate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, altering their activity. The pathways involved include redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Cobalt(II) sulfate hydrate (CoSO₄·xH₂O): Used in battery manufacturing and synthesis of coordination polymers.
Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O): Similar applications in electroplating and battery production.
Manganese(II) sulfate hydrate (MnSO₄·xH₂O): Used in agriculture and as a precursor for manganese dioxide.
Uniqueness: Cobalt(II) sulfamate hydrate is unique due to its specific use in photonic device fabrication and its ability to form stable complexes with sulfamate ligands, which are not as common in other cobalt compounds.
Propriétés
IUPAC Name |
cobalt(2+);disulfamate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUACWQRKROSR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
